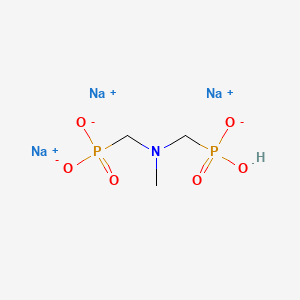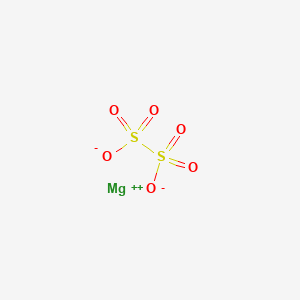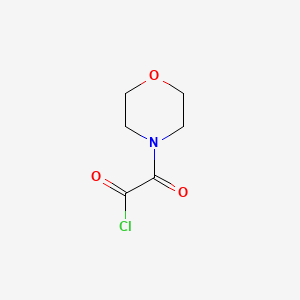
(Morpholin-4-yl)(oxo)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a morpholine ring attached to a glyoxyloyl chloride group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Morpholin-4-yl)(oxo)acetyl chloride typically involves the reaction of morpholine with glyoxylic acid, followed by chlorination. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction parameters to ensure high yield and purity. The process involves continuous monitoring of reaction temperature, pressure, and the concentration of reactants to achieve efficient chlorination .
Análisis De Reacciones Químicas
Types of Reactions: (Morpholin-4-yl)(oxo)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: Reacts with water to produce 4-Morpholineglyoxylic acid and hydrochloric acid.
Condensation Reactions: Forms imines and oximes when reacted with primary amines and hydroxylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Hydrolysis: Conducted under acidic or basic conditions to facilitate the breakdown of the chloride group.
Condensation Reactions: Requires mild heating and the presence of a dehydrating agent to drive the reaction to completion.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
4-Morpholineglyoxylic Acid: Produced from hydrolysis.
Imines and Oximes: Resulting from condensation reactions.
Aplicaciones Científicas De Investigación
(Morpholin-4-yl)(oxo)acetyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Morpholin-4-yl)(oxo)acetyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites on molecules, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the modification of proteins and other biomolecules. The compound’s ability to form stable amide and ester linkages makes it valuable in synthetic chemistry .
Comparación Con Compuestos Similares
Morpholine: A simpler analog with a similar morpholine ring structure but lacking the glyoxyloyl chloride group.
Glyoxyloyl Chloride: Contains the glyoxyloyl chloride moiety but without the morpholine ring.
4-Morpholineacetyl Chloride: Another related compound with slight structural differences.
Uniqueness: (Morpholin-4-yl)(oxo)acetyl chloride stands out due to its dual functional groups, which confer unique reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable intermediate in the development of complex organic molecules .
Propiedades
Número CAS |
14505-42-1 |
|---|---|
Fórmula molecular |
C6H8ClNO3 |
Peso molecular |
177.584 |
Nombre IUPAC |
2-morpholin-4-yl-2-oxoacetyl chloride |
InChI |
InChI=1S/C6H8ClNO3/c7-5(9)6(10)8-1-3-11-4-2-8/h1-4H2 |
Clave InChI |
VHPBYTDYSDTBML-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(=O)Cl |
Sinónimos |
4-Morpholineglyoxyloyl chloride (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline](/img/structure/B576914.png)
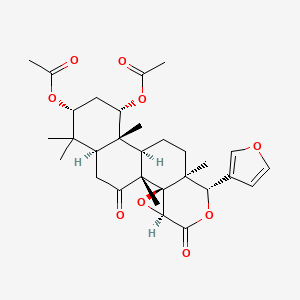
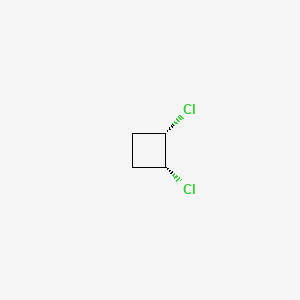
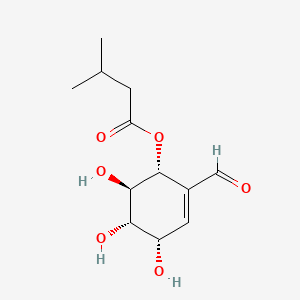
![(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B576921.png)
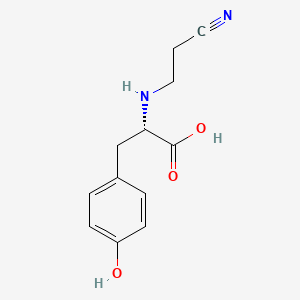
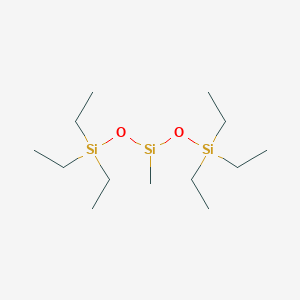
![(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B576925.png)
![(1S,2S,5R,7R,10S,11S,14S,15R)-5,14-dihydroxy-2,15-dimethyltetracyclo[8.6.0.02,7.011,15]hexadecan-16-one](/img/structure/B576927.png)

